1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Description
1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H13N3O3S2 and its molecular weight is 335.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1,3-Dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (CAS Number: 946207-04-1) is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C14H13N3O3S2, with a molecular weight of 335.4 g/mol. The structure includes a tetrahydrothieno[2,3-d]pyrimidine core that is characterized by a fused ring system containing both sulfur and nitrogen atoms. This structural complexity plays a crucial role in its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H13N3O3S2 |
Molecular Weight | 335.4 g/mol |
CAS Number | 946207-04-1 |
Biological Activities
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a broad spectrum of biological activities:
1. Anti-Cancer Activity
Thieno[2,3-d]pyrimidines have demonstrated significant anti-cancer properties through various mechanisms. A study highlighted that derivatives of this compound can act as potent inhibitors of FLT3 (Fms-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML). Specifically, modifications at position 6 of the thienopyrimidine structure were shown to enhance potency against FLT3 with IC50 values in the nanomolar range .
Case Study:
In a comparative analysis of several derivatives, compound 9 exhibited remarkable inhibitory activity against leukemia cell lines (MV4-11) and was found to be more effective than the well-known FLT3 inhibitor AC220 .
2. Anti-Inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The structural modifications enhance its ability to interact with inflammatory pathways, although specific mechanisms remain to be fully elucidated.
3. Antimicrobial Activity
The thieno[2,3-d]pyrimidine derivatives have also shown promise as antimicrobial agents. Research has indicated that certain modifications can lead to increased efficacy against various bacterial strains .
4. Neuroprotective Activity
Some studies have suggested potential neuroprotective effects attributed to the modulation of neurotransmitter systems. This activity could be beneficial in treating neurodegenerative diseases.
5. Gonadotropin-Releasing Hormone Antagonism
The compound has been identified as an antagonist of gonadotropin-releasing hormone (GnRH), indicating potential applications in hormone-dependent conditions such as prostate cancer and endometriosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-16-12(19)9-6-10(22-13(9)17(2)14(16)20)11(18)15-7-8-4-3-5-21-8/h3-6H,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCNABBFARDTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CC=CS3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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